Comparison of Computed Lipophilicity (XLogP3-AA) Between 1-(2-Fluorophenyl)ethane-1-sulfonamide and Analogs
The computed lipophilicity (XLogP3-AA) for 1-(2-fluorophenyl)ethane-1-sulfonamide is 0.9 [1]. For the structurally related N-(2-fluorophenyl)ethane-1-sulfonamide, the computed logP value is slightly higher at 0.998 [2]. While both are within the range favored for oral bioavailability (Lipinski's Rule of 5 suggests logP ≤5), this difference of approximately 0.1 logP units can impact membrane permeability and solubility in a medicinal chemistry context.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | N-(2-fluorophenyl)ethane-1-sulfonamide: logP = 0.998 |
| Quantified Difference | ΔlogP ≈ -0.1 |
| Conditions | Computational prediction; XLogP3-AA method (target) vs. unspecified method (comparator). |
Why This Matters
Even small differences in logP can alter a molecule's pharmacokinetic profile, affecting its suitability as a chemical probe or lead compound.
- [1] PubChem. 1-(2-Fluorophenyl)ethane-1-sulfonamide (Compound Summary). CID: 62084734. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/62084734 (Accessed: 22 April 2026). View Source
- [2] ChemBase. N-(2-fluorophenyl)ethane-1-sulfonamide. ChemBase ID: 242521. Available at: https://www.chembase.cn (Accessed: 22 April 2026). View Source
